8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE
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Overview
Description
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core with chloro and oxo substituents, and a benzoate ester moiety with dichloro substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate typically involves multi-step organic reactionsThe final step involves esterification with 2,4-dichlorobenzoic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of chloro groups with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxy or amino derivatives .
Scientific Research Applications
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate
- 8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 3,5-dichlorobenzoate
- 7-Hydroxy-4-methyl-2H-chromen-2-one
Uniqueness
8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O4/c20-9-4-5-12(14(21)6-9)19(24)26-17-8-16-13(7-15(17)22)10-2-1-3-11(10)18(23)25-16/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHSJJCFSGQHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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